Carbol fuchsin

描述

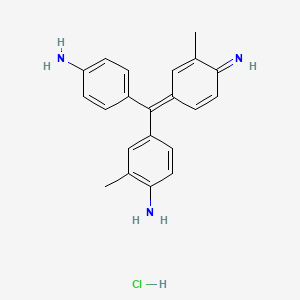

Structure

3D Structure of Parent

属性

IUPAC Name |

4-[(E)-(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3.ClH/c1-13-11-16(5-9-19(13)23)21(15-3-7-18(22)8-4-15)17-6-10-20(24)14(2)12-17;/h3-12,23H,22,24H2,1-2H3;1H/b21-16+,23-19?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLHRDBTVSZCBS-UVJJDBRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C/C(=C(\C2=CC=C(C=C2)N)/C3=CC(=C(C=C3)N)C)/C=CC1=N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8052-17-3, 4197-24-4 | |

| Record name | Carbol-Fuchsin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008052173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(4-amino-m-tolyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-o-toluidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Composition and Preparation of Carbol Fuchsin

For Researchers, Scientists, and Drug Development Professionals

Carbol fuchsin is a pivotal staining reagent in microbiology, primarily utilized for the identification of acid-fast bacteria, most notably species of Mycobacterium. Its unique composition allows it to penetrate the complex, lipid-rich cell walls of these organisms, a feat not achievable by conventional stains like the Gram stain. This guide provides an in-depth exploration of the chemical makeup of this compound, its various formulations, and detailed protocols for its preparation and use in standard staining procedures.

Core Chemical Components

This compound is an aqueous solution comprised of two principal active ingredients: basic fuchsin and phenol, dissolved in an alcohol-water mixture.[1]

-

Basic Fuchsin: This is not a single compound but a mixture of triphenylmethane dyes, including rosaniline, pararosaniline, new fuchsine, and magenta II.[2][3][4] It serves as the primary stain, imparting a distinct magenta or reddish-pink color. The cationic nature of these dyes allows them to bind to negatively charged components within the bacterial cell. Basic fuchsin appears as a dark green crystalline powder in its solid form.[4][5]

-

Phenol (Carbolic Acid): Phenol (C₆H₅OH) is an aromatic organic compound consisting of a hydroxyl group bonded to a benzene ring.[6][7] In the context of this compound, phenol acts as a chemical mordant or an "accentuator".[1][4] It facilitates the penetration of the basic fuchsin dye through the mycolic acid-rich, waxy cell wall of acid-fast bacteria.[1]

-

Ethanol/Methanol and Distilled Water: These solvents serve as the vehicle for the dye and phenol, ensuring they are in a solution that can be easily applied to a specimen.

Below are the chemical structures of the primary components.

Quantitative Composition of this compound Formulations

The concentration of the core components in this compound varies depending on the specific staining protocol for which it is intended. The two most common formulations are for the Ziehl-Neelsen (hot) method and the Kinyoun (cold) method. The Kinyoun method requires a higher concentration of phenol and basic fuchsin to facilitate staining without heat.[8][9]

| Component | Ziehl-Neelsen Formulation (1%) [10][11] | Kinyoun Formulation [12] | Purpose |

| Basic Fuchsin | 10 g | ~4.2 g (2.95g per 100ml) | Primary stain |

| Phenol (melted crystals) | 50 g | ~9.0 g | Mordant (facilitates dye penetration) |

| Ethanol (95%) or Methanol | 100 ml | ~20 ml | Solvent for Basic Fuchsin |

| Distilled Water | to make 1000 ml | to make ~110 ml | Solvent for Phenol |

Note: The exact quantities can vary slightly between different laboratory protocols. The amount of basic fuchsin may need to be adjusted based on the dye content of the powder, which is typically around 85-88%.[11]

Experimental Protocols

This protocol details the steps for preparing a 1-liter batch of Ziehl-Neelsen stain.

Materials:

-

Basic Fuchsin powder: 10 g[10]

-

Methanol or 95% Ethanol: 100 ml[10]

-

Phenol crystals: 50 g[10]

-

Distilled water: 900 ml[10]

-

Reflux condenser and heating mantle/water bath

-

Flasks and graduated cylinders

-

Filter paper

Methodology:

-

Dissolve Basic Fuchsin: In a flask, combine 10 g of basic fuchsin with 100 ml of methanol. Gently heat the mixture to 60°C under a reflux condenser for approximately 30 minutes to ensure the dye completely dissolves.[10][13] Allow the solution to cool.

-

Dissolve Phenol: In a separate large beaker or flask, carefully add 50 g of melted phenol crystals to 900 ml of distilled water. Stir until the phenol is fully dissolved.

-

Combine Solutions: Add the alcoholic fuchsin solution to the aqueous phenol solution. Mix thoroughly.

-

Maturation: Allow the combined solution to stand for 3 to 5 days. During this period, a precipitate may form. This "ripening" time is crucial for the stain's efficacy.[13][14]

-

Filtration: After the maturation period, filter the stain using filter paper to remove any precipitate.

-

Storage: Store the filtered this compound solution in a tightly sealed, labeled bottle away from direct light. It remains stable for an extended period.[13]

This protocol outlines the "cold" staining method, which does not require heating.

Materials:

-

Kinyoun's this compound solution

-

Acid-Alcohol decolorizer (e.g., 1% sulfuric acid)[15]

-

Methylene Blue counterstain[15]

-

Microscope slides with heat-fixed specimen smears

-

Staining rack and water

Methodology:

-

Primary Staining: Place the heat-fixed smear on a staining rack and flood the entire slide with Kinyoun's this compound. Let it stand for 3-5 minutes at room temperature.[15]

-

Rinse: Gently rinse the slide with tap water to remove excess primary stain.

-

Decolorization: Decolorize the smear by running 1% sulfuric acid over the slide for approximately 3 minutes, or until the solution runs clear.[15] This step removes the this compound from non-acid-fast cells.

-

Rinse: Gently rinse the slide with tap water.

-

Counterstaining: Flood the slide with Methylene Blue solution and let it stand for 1 minute.[15] This will stain the decolorized non-acid-fast bacteria and the background material blue.

-

Final Rinse and Drying: Rinse the slide with water and allow it to air dry or blot dry carefully.

-

Microscopy: Examine the slide under a microscope. Acid-fast bacilli will appear reddish-pink against a blue background.

Principle of Acid-Fast Staining

The efficacy of this compound is intrinsically linked to the unique cell wall structure of acid-fast organisms.

The mycolic acid in the cell walls of mycobacteria creates a waxy, hydrophobic barrier.[16] Phenol disrupts this barrier, allowing the lipid-soluble this compound to penetrate the cell. Once inside, the dye forms a complex with the mycolic acid.[1] This complex is exceptionally stable and resists extraction by acidic decolorizing agents. Consequently, acid-fast bacteria retain the red primary stain. Non-acid-fast bacteria, lacking this waxy layer, are easily decolorized and subsequently take up the blue or green counterstain.[16][17]

References

- 1. gspchem.com [gspchem.com]

- 2. Fuchsine - Wikipedia [en.wikipedia.org]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. macsenlab.com [macsenlab.com]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. Phenol | Structure, Definition & Formula - Video | Study.com [study.com]

- 7. Phenol (C6H5OH) - GeeksforGeeks [geeksforgeeks.org]

- 8. polysciences.com [polysciences.com]

- 9. Kinyoun stain - Wikipedia [en.wikipedia.org]

- 10. Inefficiency of 0.3% this compound in Ziehl-Neelsen Staining for Detecting Acid-Fast Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of Reagents for ZN Microscopy | Knowledge Base [ntep.in]

- 12. pro-lab.co.uk [pro-lab.co.uk]

- 13. leprev.ilsl.br [leprev.ilsl.br]

- 14. grokipedia.com [grokipedia.com]

- 15. microbenotes.com [microbenotes.com]

- 16. microrao.com [microrao.com]

- 17. Ziehl–Neelsen stain - Wikipedia [en.wikipedia.org]

The Enduring Stain: A Technical Guide to the Mechanism of Carbol Fuchsin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of Carbol Fuchsin stain, a cornerstone of microbiology for the identification of acid-fast bacteria, most notably Mycobacterium tuberculosis. We will explore the chemical principles, present quantitative data, and provide detailed experimental protocols for the two primary methods: the Ziehl-Neelsen and Kinyoun techniques.

Core Principle: Overcoming the Mycolic Acid Barrier

The defining characteristic of acid-fast bacteria is their unique cell wall composition, rich in mycolic acids.[1][2] These long-chain fatty acids form a waxy, hydrophobic barrier that is largely impermeable to aqueous stains.[3][4] The this compound stain is specifically designed to overcome this defense. The efficacy of the stain relies on the interplay of its two key components: basic fuchsin and phenol .[1][5]

-

Basic Fuchsin: This triphenylmethane dye is the primary staining agent. It is lipid-soluble, a crucial property for penetrating the mycolic acid layer.[1][6]

-

Phenol (Carbolic Acid): Phenol acts as a chemical mordant. It disrupts the lipid structure of the cell wall, increasing its fluidity and allowing the basic fuchsin to penetrate.[4][5]

Once inside the cell wall, the basic fuchsin forms a complex with the mycolic acids.[5][7] This complex is resistant to decolorization by acidic solutions, hence the term "acid-fast."[1][2] Non-acid-fast bacteria, lacking the high concentration of mycolic acids, are readily decolorized and are then visualized by a counterstain, typically methylene blue or malachite green.[7][8]

Quantitative Data and Reagent Specifications

The effectiveness of this compound staining is highly dependent on the concentration of its components and the specific protocol employed. Below are tables summarizing key quantitative data for the Ziehl-Neelsen and Kinyoun methods.

| Parameter | Ziehl-Neelsen Method | Kinyoun Method |

| Primary Stain | This compound (0.3% to 1% Basic Fuchsin in 5% Phenol) | Kinyoun's this compound (Higher concentration of Basic Fuchsin and Phenol) |

| Mordant | Heat | Phenol (in higher concentration) |

| Decolorizer | Acid-Alcohol (e.g., 3% HCl in 95% ethanol or 20% H₂SO₄) | Acid-Alcohol (e.g., 1% H₂SO₄ or 3% HCl in ethanol) |

| Counterstain | Methylene Blue (e.g., 0.3%) or Malachite Green | Methylene Blue or Malachite Green |

| Heat Application | Required (steaming) | Not required ("cold" method) |

Table 1: Comparison of Ziehl-Neelsen and Kinyoun Staining Methods.

| Reagent | Concentration Range | Notes |

| Basic Fuchsin | 0.3% - 1.0% (w/v) | The World Health Organization (WHO) recommends 0.3%, though some studies suggest 1% may improve sensitivity.[7][9] Reducing the concentration below 0.3% can significantly decrease sensitivity.[7] |

| Phenol | 5% (v/v) | A critical component; reducing the phenol concentration can lead to a lower percentage of smear-positive results.[10] |

| Decolorizing Acid | 1% - 25% (v/v) | The strength of the acid can be varied. Weaker acids (e.g., 0.5-1.0% sulfuric acid) are used for staining partially acid-fast organisms like Nocardia. |

Table 2: Reagent Concentration Ranges in this compound Staining.

| Compound | Solvent | Absorption Maximum (λmax) |

| Basic Fuchsin | Ethanol | ~550 nm |

| This compound | Not Specified | ~550 nm |

Table 3: Absorption Spectra of Staining Components.[11][12]

Experimental Protocols

The following are detailed protocols for the Ziehl-Neelsen and Kinyoun staining methods.

Ziehl-Neelsen Staining Protocol (Hot Method)

This method utilizes heat to facilitate the penetration of the primary stain into the mycobacterial cell wall.

Reagents:

-

This compound Solution (e.g., 1% basic fuchsin in 5% phenol)

-

Acid-Alcohol Decolorizer (e.g., 3% HCl in 95% ethanol or 20% sulfuric acid)

-

Methylene Blue Counterstain (e.g., 0.3%)

-

Distilled Water

Procedure:

-

Smear Preparation: Prepare a thin smear of the specimen on a clean glass slide. Air dry and heat-fix the smear by passing it through a flame several times.

-

Primary Staining: Flood the slide with this compound solution. Heat the slide gently from below with a Bunsen burner or spirit lamp until steam rises. Do not boil the stain. Maintain steaming for 5 minutes, adding more stain as needed to prevent drying.[13][14]

-

Cooling and Rinsing: Allow the slide to cool completely. Gently rinse the slide with a slow stream of tap water.

-

Decolorization: Flood the slide with the acid-alcohol decolorizer for 1-2 minutes.[3] Continue to decolorize until the smear appears faintly pink.[15]

-

Rinsing: Gently rinse the slide with tap water.

-

Counterstaining: Flood the slide with Methylene Blue solution and allow it to stand for 1-2 minutes.[13]

-

Final Rinsing and Drying: Rinse the slide with tap water and allow it to air dry.

-

Microscopy: Examine the slide under oil immersion (1000x magnification). Acid-fast bacilli will appear red against a blue background.[13]

Kinyoun Staining Protocol (Cold Method)

This method forgoes heating by using a higher concentration of phenol in the this compound solution.[8]

Reagents:

-

Kinyoun's this compound Solution (contains higher concentrations of basic fuchsin and phenol)

-

Acid-Alcohol Decolorizer (e.g., 1% sulfuric acid)

-

Methylene Blue Counterstain

-

Distilled Water

Procedure:

-

Smear Preparation: Prepare and heat-fix a smear as described for the Ziehl-Neelsen method.

-

Primary Staining: Flood the slide with Kinyoun's this compound solution and let it stand for 3-5 minutes at room temperature.[16]

-

Rinsing: Gently rinse the slide with tap water.

-

Decolorization: Decolorize with 1% sulfuric acid for approximately 3 minutes, or until the solution runs clear.[16]

-

Rinsing: Gently rinse the slide with tap water.

-

Counterstaining: Flood the slide with Methylene Blue solution and let it stand for 1 minute.[16]

-

Final Rinsing and Drying: Rinse the slide with tap water and blot dry with bibulous paper.[16]

-

Microscopy: Examine under oil immersion. Acid-fast organisms will appear pink or red, while non-acid-fast organisms and the background will be blue.[16]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the theoretical mechanism of this compound staining and the experimental workflows.

Caption: Molecular interaction of this compound with the mycobacterial cell wall.

Caption: Comparative workflow of Ziehl-Neelsen and Kinyoun staining procedures.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. microbenotes.com [microbenotes.com]

- 4. biognost.com [biognost.com]

- 5. gspchem.com [gspchem.com]

- 6. Inefficiency of 0.3% this compound in Ziehl-Neelsen Staining for Detecting Acid-Fast Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dalynn.com [dalynn.com]

- 9. Acid-Fast Positive and Acid-Fast Negative Mycobacterium tuberculosis: The Koch Paradox - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Two Different Strengths of this compound in Ziehl-Neelsen Staining for Detecting Acid-Fast Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 13. mycetoma.edu.sd [mycetoma.edu.sd]

- 14. The Virtual Edge [uwyo.edu]

- 15. microrao.com [microrao.com]

- 16. microbenotes.com [microbenotes.com]

The Critical Role of Phenol in Carbol Fuchsin Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The acid-fast stain, a cornerstone of microbiology, is indispensable for identifying bacteria of the Mycobacterium genus, including the causative agents of tuberculosis and leprosy. These organisms possess a unique cell wall, rich in mycolic acids, which renders them resistant to common staining procedures like the Gram stain.[1][2][3][4] The Carbol Fuchsin stain, particularly in the Ziehl-Neelsen and Kinyoun methods, overcomes this challenge. Central to the efficacy of this stain is phenol, a component that acts as a potent chemical mordant, facilitating the penetration of the primary dye into the waxy, hydrophobic cell wall.[5]

The Impermeable Barrier: The Mycobacterial Cell Wall

The cell wall of Mycobacterium species is a complex, multilayered structure characterized by a high concentration of lipids, particularly mycolic acids.[1][2][6] These long-chain fatty acids, containing up to 90 carbon atoms, form a waxy, hydrophobic barrier that is nearly impermeable to aqueous stains.[2][6] This lipid-rich wall is responsible for the bacteria's resistance to disinfectants, desiccation, and many antibiotics, but it also presents a significant hurdle for microscopic identification.

Phenol's Mechanism of Action: Unlocking the Cell Wall

This compound is a solution containing the primary dye, basic fuchsin, dissolved in phenol (carbolic acid).[7][8] Phenol's critical function is to act as a chemical mordant, enhancing the penetration of the basic fuchsin into the mycolic acid layer.[5][7]

The mechanism involves several key actions:

-

Solubilization: Phenol is lipid-soluble and serves to disrupt or "loosen" the waxy mycolic acid layer of the cell wall.[5][9][10]

-

Increased Permeability: By fluidizing the lipid barrier, phenol increases the permeability of the cell wall, creating channels for the basic fuchsin dye to enter the cytoplasm.[1][2]

-

Dye Carrier: The fuchsin dye is more soluble in phenol than in water or alcohol.[5] Phenol, in turn, is soluble in the lipids of the cell wall, effectively acting as a vehicle that carries the dye into the cell.[5]

Once inside, the basic fuchsin forms a strong complex with the mycolic acid and other components within the cytoplasm.[2] This complex is stable enough to resist decolorization by strong agents like acid-alcohol, a defining characteristic of acid-fastness.[1][9] Non-acid-fast bacteria, lacking this waxy layer, are readily stained by the this compound but are just as easily decolorized and subsequently take up the counterstain (typically methylene blue).[1][9]

Quantitative Data Presentation

The concentration of phenol is a key variable between the two primary acid-fast staining methods: the Ziehl-Neelsen (hot method) and the Kinyoun (cold method). The Kinyoun method compensates for the absence of heat by using higher concentrations of both phenol and basic fuchsin.[3][11]

| Reagent Component | Ziehl-Neelsen (ZN) Method | Kinyoun (KC) Method | Role |

| Primary Stain | This compound | Kinyoun this compound | Stains acid-fast bacteria red/pink. |

| Basic Fuchsin | 0.3% - 1.0% | ~4.0%[12] | Primary dye. |

| Phenol (Carbolic Acid) | ~5.0%[7][13] | ~8.0%[12] | Mordant; facilitates dye penetration. |

| Ethyl Alcohol (95%) | ~10% | ~20%[12] | Solvent for basic fuchsin. |

| Decolorizer | Acid Alcohol | Acid Alcohol or Sulfuric Acid | Removes primary stain from non-acid-fast cells. |

| Hydrochloric Acid | 3.0% | Varies (e.g., 1% H₂SO₄)[14] | Decolorizing agent. |

| Ethyl Alcohol | 95% | 70% or absent | Solvent. |

| Counterstain | Methylene Blue | Methylene Blue or Malachite Green | Stains non-acid-fast cells blue or green. |

| Methylene Blue | 0.25% - 0.3%[2][4] | ~1.0%[12] | Counterstain dye. |

Note: Concentrations can vary slightly between different laboratory protocols.

Experimental Protocols

Detailed methodologies for the two most common acid-fast staining techniques are provided below.

Protocol 1: Ziehl-Neelsen (ZN) "Hot" Method

This method utilizes heat to facilitate the penetration of the primary stain through the waxy cell wall.

-

Smear Preparation: Prepare and heat-fix a smear of the specimen on a clean glass slide.[2]

-

Primary Staining: Place the slide on a staining rack and flood it with Ziehl-Neelsen this compound. Heat the slide gently with a Bunsen burner or slide warmer until steam rises.[15] Do not boil or allow the stain to dry. Maintain steaming for 5 minutes, replenishing the stain if necessary.[15][16]

-

Rinsing: Allow the slide to cool, then rinse thoroughly with gently flowing tap water.[2]

-

Decolorization: Flood the slide with a decolorizing agent (e.g., 3% HCl in 95% ethanol) for 1-2 minutes, or until the smear appears faintly pink.[2] Repeat the process if necessary.[10]

-

Rinsing: Wash the slide again with tap water to stop the decolorization process.[15]

-

Counterstaining: Flood the smear with Methylene Blue counterstain and let it act for 1-2 minutes.[2][15]

-

Final Rinse and Drying: Rinse the slide with tap water and allow it to air dry or gently blot dry.[17]

-

Microscopy: Examine under oil immersion (1000x magnification). Acid-fast bacilli will appear red or bright pink against a blue background.[5][17]

Protocol 2: Kinyoun "Cold" Method

This method forgoes heating by using a more concentrated solution of this compound.

-

Smear Preparation: Prepare and heat-fix the specimen smear on a clean glass slide.[14]

-

Primary Staining: Flood the slide with Kinyoun's this compound and allow it to stain for 3-5 minutes at room temperature.[14] No heat is required.

-

Rinsing: Gently rinse the slide with tap water.[14]

-

Decolorization: Decolorize with an appropriate agent (e.g., 1% sulfuric acid) for approximately 3 minutes, or until the runoff is clear.[14]

-

Rinsing: Rinse the slide thoroughly with tap water.[14]

-

Counterstaining: Apply the counterstain (Methylene Blue) and let it stand for 20-30 seconds.[17]

-

Final Rinse and Drying: Rinse with tap water and air dry.[17]

-

Microscopy: Examine under oil immersion. Results are identical to the Ziehl-Neelsen method.[14]

References

- 1. Acid fast staining (Ziehl-Neelsen staining) - Pedigogy [pedigogy.com]

- 2. microbenotes.com [microbenotes.com]

- 3. Ziehl-Neelsen Technique-AFB Staining • Microbe Online [microbeonline.com]

- 4. microbenotes.com [microbenotes.com]

- 5. microrao.com [microrao.com]

- 6. Ziehl Neelsen Staining Protocol - IHC WORLD [ihcworld.com]

- 7. grokipedia.com [grokipedia.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. microrao.com [microrao.com]

- 11. asm.org [asm.org]

- 12. biolab.rs [biolab.rs]

- 13. Comparison of Two Different Strengths of this compound in Ziehl-Neelsen Staining for Detecting Acid-Fast Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. microbenotes.com [microbenotes.com]

- 15. mycetoma.edu.sd [mycetoma.edu.sd]

- 16. biolab.rs [biolab.rs]

- 17. brd.nci.nih.gov [brd.nci.nih.gov]

An In-depth Technical Guide to the Affinity of Carbol Fuchsin for Mycolic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the chemical affinity between carbol fuchsin and mycolic acids, the foundational principle of acid-fast staining. The document outlines the molecular interactions, summarizes quantitative data related to staining efficacy, provides detailed experimental protocols, and situates this classic microbiological technique within the modern context of drug development targeting the mycobacterial cell envelope.

Core Principles of this compound-Mycolic Acid Affinity

The defining characteristic of Mycobacterium species, including Mycobacterium tuberculosis, is a unique cell envelope rich in mycolic acids.[1][2] These are long-chain α-alkyl, β-hydroxy fatty acids, with chain lengths of up to 90 carbon atoms, forming a waxy, hydrophobic barrier.[3] This mycolic acid layer is responsible for the resistance of mycobacteria to common staining procedures, dehydration, and many antibiotics.[1][4]

The acid-fast stain, also known as the Ziehl-Neelsen stain, exploits this unique lipid-rich cell wall.[2] The primary stain, this compound, is a lipid-soluble mixture of basic fuchsin and phenol.[4] The affinity of this compound for mycolic acids is driven by several key factors:

-

Lipophilicity: Basic fuchsin is rendered lipid-soluble by the presence of phenol (carbolic acid). This allows the dye to penetrate the hydrophobic mycolic acid layer, a feat not possible with aqueous stains like those used in the Gram procedure.[5]

-

Role of Phenol: Phenol acts as a chemical mordant, disrupting the waxy cell wall structure and increasing its permeability to the fuchsin dye.[2]

-

Heat or Concentration Gradient: To facilitate penetration, energy is applied either through heat (in the Ziehl-Neelsen "hot" method) or by using a higher concentration of phenol and fuchsin (in the Kinyoun "cold" method).[6] Heat helps to melt the mycolic acid wax, allowing for deeper stain penetration.

-

Formation of a Stable Complex: Once inside the cell wall, this compound forms a stable, acid-insoluble complex with the mycolic acids.[2] While the precise chemical nature of this bond is not extensively detailed in literature, it is strong enough to resist decolorization by potent agents like acid-alcohol.

-

Resistance to Decolorization: Non-acid-fast bacteria, lacking the dense mycolic acid layer, are readily decolorized by acid-alcohol. In contrast, the this compound-mycolic acid complex in mycobacteria retains the vibrant red/pink color of the primary stain.[1][6]

This differential staining capability is crucial for the rapid identification of mycobacteria in clinical specimens.[6]

Quantitative Data on Staining Efficacy

The following table summarizes findings from studies comparing different concentrations of this compound used in the Ziehl-Neelsen method.

| This compound Concentration | Key Findings | Sensitivity/Specificity | Reference |

| 0.3% | Recommended by the World Health Organization (WHO) for a period. | Found to be significantly less sensitive than 1% this compound, potentially missing up to 20% of smear-positive patients. | [7] |

| 1.0% | Recommended in Revised National Tuberculosis Control Programme (RNTCP) guidelines. | Considered the standard concentration, providing higher sensitivity compared to 0.3%. | [7] |

| 1.5% | Investigated for optimal staining. | Reported to bind more strongly to the lipid layer, resulting in clearer visualization of red-stained bacilli. |

These studies indicate that a higher concentration of this compound generally leads to a stronger staining intensity and higher sensitivity in detecting AFB.[7]

Experimental Protocols

The following are detailed methodologies for the two most common acid-fast staining techniques.

Ziehl-Neelsen ("Hot") Method

This method utilizes heat to facilitate the penetration of the primary stain into the mycobacterial cell wall.

Reagents:

-

Primary Stain (this compound):

-

Solution A: Dissolve 0.3 g of basic fuchsin in 10 mL of 95% ethanol.

-

Solution B: Dissolve 5 g of phenol crystals in 95 mL of distilled water.

-

Mix Solution A and Solution B. Let the mixture stand for several days before use.

-

-

Decolorizing Agent (Acid-Alcohol): 3 mL of concentrated hydrochloric acid in 97 mL of 95% ethanol.

-

Counterstain (Methylene Blue): 0.3 g of methylene blue chloride in 100 mL of distilled water.

Procedure:

-

Prepare a thin smear of the specimen on a clean glass slide, air dry, and heat-fix by passing it through a flame 2-3 times.

-

Place the slide on a staining rack and flood it with this compound.

-

Gently heat the slide from underneath with a Bunsen burner or on a heating block until steam rises. Do not boil. Maintain steaming for 5 minutes, adding more stain as needed to prevent drying.[6]

-

Allow the slide to cool, then rinse thoroughly with gently running tap water.

-

Decolorize the smear by flooding it with acid-alcohol for 2-3 minutes, or until no more red color runs from the smear.

-

Rinse the slide with tap water.

-

Apply the methylene blue counterstain for 30-60 seconds.

-

Rinse with tap water and allow to air dry.

-

Examine under oil immersion microscopy.

Expected Results:

-

Acid-Fast Bacilli: Appear bright red or pink.

-

Other Organisms and Background: Appear blue.

Kinyoun ("Cold") Method

This method uses a higher concentration of phenol in the primary stain, obviating the need for heating.

Reagents:

-

Primary Stain (Kinyoun's this compound):

-

Dissolve 4 g of basic fuchsin in 20 mL of 95% ethanol.

-

In a separate container, dissolve 8 g of phenol crystals in 100 mL of distilled water.

-

Mix the two solutions. The stain is ready for immediate use.

-

-

Decolorizing Agent (Acid-Alcohol): As per Ziehl-Neelsen method.

-

Counterstain: Methylene Blue or Malachite Green.

Procedure:

-

Prepare and heat-fix the specimen smear as described for the Ziehl-Neelsen method.

-

Flood the slide with Kinyoun's this compound and let it stand for 3-5 minutes at room temperature. No heat is required.

-

Rinse thoroughly with gently running tap water.

-

Decolorize with acid-alcohol until the smear is a faint pink.

-

Rinse with tap water.

-

Counterstain with methylene blue or malachite green for 1 minute.

-

Rinse with tap water and air dry.

-

Examine under oil immersion microscopy.

Visualizations: Pathways and Processes

This compound Staining Mechanism

The following diagram illustrates the key steps and interactions during the Ziehl-Neelsen acid-fast staining process.

Caption: Logical flow of the Ziehl-Neelsen staining mechanism.

Experimental Workflow: Ziehl-Neelsen Protocol

This flowchart provides a step-by-step visual guide to the laboratory procedure for Ziehl-Neelsen staining.

Caption: Step-by-step workflow for the Ziehl-Neelsen staining protocol.

Relevance to Drug Development

The mycolic acid layer, which is central to the this compound staining mechanism, is also a primary target for antitubercular drug development. Its essential role in mycobacterial viability and virulence makes the enzymes involved in its biosynthesis highly attractive targets.

Several key drugs, including the first-line agent isoniazid (INH), function by inhibiting mycolic acid synthesis. INH, after activation by the catalase-peroxidase enzyme KatG, targets InhA, an enoyl-acyl carrier protein reductase essential for the elongation of fatty acid precursors into mycolic acids.

The diagram below illustrates the mycolic acid biosynthesis pathway as a signaling cascade of enzymatic reactions, highlighting key drug targets.

Caption: Mycolic acid biosynthesis pathway and key drug targets.

Understanding the fundamental interactions between small molecules like this compound and the mycolic acid layer provides a valuable framework. This knowledge can inform the design of novel therapeutics that must penetrate this barrier to reach their intracellular targets or that aim to disrupt the integrity of the cell wall itself. While direct quantitative binding data for this compound is sparse, the principles of its affinity underscore the unique chemistry of the mycobacterial cell wall, a feature that remains a critical focus in the development of new and more effective treatments for tuberculosis.

References

An In-depth Technical Guide to Safety Precautions for Handling Carbol Fuchsin

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling and use of Carbol fuchsin in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of personnel and the integrity of research. This compound, a flammable liquid and vapor, is corrosive and poses significant health risks, including severe skin and eye damage, suspected genetic defects, and potential carcinogenicity.[1][2][3][4][5]

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires stringent safety measures.[6] Its primary components, including phenol, basic fuchsin, and ethanol, contribute to its hazardous properties.[2]

GHS Hazard Statements:

-

H318: Causes serious eye damage.[1]

-

H373: May cause damage to organs through prolonged or repeated exposure.[1][4]

-

H400: Very toxic to aquatic life.[1]

-

H412: Harmful to aquatic life with long lasting effects.[1][2][4]

Exposure Controls and Personal Protection

Strict adherence to personal protective equipment (PPE) protocols is mandatory when handling this compound to minimize exposure risk.

Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles or a face shield. Must comply with AS 1337.[3] | Protects against splashes that can cause severe eye damage and burns.[2][3][6] |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Prevents skin contact, which can cause severe burns and absorption of harmful chemicals.[2] |

| Skin and Body Protection | Lab coat, apron, or full protective suit.[7][9] | Protects skin from accidental splashes and contamination.[1] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use an AS/NZS 1716 approved respirator.[8] | Prevents inhalation of harmful vapors that can cause respiratory irritation and systemic toxicity.[3][8] |

Engineering Controls

| Control Measure | Description |

| Ventilation | Work should be conducted in a chemical fume hood to minimize vapor inhalation.[8] |

| Safety Stations | Eyewash fountains and safety showers must be readily available in the immediate work area.[3][10] |

Quantitative Exposure Limits

The following table summarizes the occupational exposure limits for the hazardous components of this compound.

| Component | OSHA PEL | ACGIH TLV | NIOSH REL |

| Phenol | TWA: 5 ppm (19 mg/m³)[9] | TWA: 5 ppm[9] | TWA: 5 ppm (19 mg/m³), Ceiling: 15.6 ppm (60 mg/m³) |

| Ethyl Alcohol | TWA: 1000 ppm (1900 mg/m³)[9] | STEL: 1000 ppm | TWA: 1000 ppm (1900 mg/m³) |

| Methanol | TWA: 200 ppm, STEL: 250 ppm | TWA: 200 ppm, STEL: 250 ppm | TWA: 200 ppm, STEL: 250 ppm |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.

Handling and Storage Protocols

Proper handling and storage procedures are essential to prevent accidents and maintain the stability of this compound.

Safe Handling Procedures

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][5][11]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2][12][4][7][11]

-

Use only non-sparking tools and take precautionary measures against static discharge.[1][2][7][11]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2][8]

Storage Conditions

-

Store in a segregated and approved area, in the original container.[1]

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4][7][11]

-

Protect from direct sunlight.[1]

-

Store away from incompatible materials such as oxidizing agents.[1]

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure to this compound.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][13] Remove contact lenses if present and easy to do.[1][2] Continue rinsing and seek immediate medical attention.[1][2] Chemical burns must be treated promptly by a physician.[1] |

| Skin Contact | Take off immediately all contaminated clothing.[1][2] Rinse skin with water or shower for at least 15 minutes.[2][13] Seek immediate medical attention.[1] Wash contaminated clothing before reuse.[1][2] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][13] If not breathing, give artificial respiration.[3][13] If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.[1][8] |

| Ingestion | Do NOT induce vomiting.[1][2] Rinse mouth with water.[1][2][13] Never give anything by mouth to an unconscious person.[1] Call a poison center or physician immediately.[1][2] |

Spill and Leak Procedures

-

Small Spills: Dilute with water and mop up, or absorb with an inert dry material (e.g., sand, earth, vermiculite) and place in an appropriate waste disposal container.[1][9]

-

Large Spills: Evacuate personnel to a safe area.[8] Eliminate all ignition sources.[9] Wear appropriate PPE, including a respirator.[9] Contain the spill with sand, earth, or other non-combustible material.[2] Prevent entry into sewers, basements, or confined areas.[9] Collect the material and place it into a suitable labeled container for disposal.[3]

Experimental Protocols Involving this compound

Ziehl-Neelsen Staining Procedure

This procedure is used for staining acid-fast bacteria.

Materials:

-

Heat-fixed smear on a glass slide

-

This compound stain (Ziehl-Neelsen)

-

Acid-fast decolorizer

-

Methylene blue counterstain

-

Bunsen burner or electric staining rack

-

Wash bottle with distilled water

-

Microscope with oil immersion objective

Protocol:

-

Flood the heat-fixed smear with this compound stain.[14][15]

-

Gently heat the slide using a Bunsen burner or staining rack until it is steaming.[14][15]

-

Maintain steaming for 5 minutes. Do not allow the stain to boil or dry on the slide.[14][15]

-

Allow the slide to cool and then rinse thoroughly with running tap water.[14][15]

-

Decolorize the smear with an acid-fast decolorizer until no more color drains from the slide (approximately 2 minutes).[14][15]

-

Rinse the slide thoroughly with distilled water.[14]

-

Flood the slide with methylene blue counterstain and allow it to stain for 30 to 45 seconds.[14]

-

Rinse the slide with water and allow it to air dry. Do not blot.[14]

-

Examine the smear microscopically under a 100x oil immersion objective.[14]

Interpretation of Results:

-

Acid-fast bacilli will appear dark-pink to red.[14]

-

Non-acid-fast organisms and the background will stain blue.[14]

Visualized Workflows and Relationships

The following diagrams illustrate key safety and experimental workflows.

Caption: Workflow for safe handling of this compound.

Caption: Emergency first aid for this compound exposure.

Disposal Considerations

Waste material must be disposed of in accordance with all local, regional, national, and international regulations.[1][3] Do not dispose of this compound into waterways, drains, or sewers.[3][8] Contact a licensed professional waste disposal service to dispose of this material.[10] Uncleaned containers should be handled as the product itself.

By adhering to the safety precautions and protocols outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks associated with handling this compound and ensure a safe laboratory environment.

References

- 1. agilent.com [agilent.com]

- 2. pro-lab.co.uk [pro-lab.co.uk]

- 3. chemsupply.com.au [chemsupply.com.au]

- 4. mmbio.byu.edu [mmbio.byu.edu]

- 5. This compound Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. shop.leicabiosystems.com [shop.leicabiosystems.com]

- 8. southernbiological.com [southernbiological.com]

- 9. oxfordlabchem.com [oxfordlabchem.com]

- 10. fishersci.com [fishersci.com]

- 11. beta.lakeland.edu [beta.lakeland.edu]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. resources.finalsite.net [resources.finalsite.net]

- 14. dalynn.com [dalynn.com]

- 15. himedialabs.com [himedialabs.com]

The Differential Staining Properties of Carbol Fuchsin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the differential staining properties of Carbol fuchsin, a cornerstone of microbiological diagnostics, particularly in the identification of acid-fast bacteria. We will delve into the chemical principles, compare the primary staining methodologies, and provide detailed experimental protocols and quantitative performance data.

Core Principles of this compound Staining

This compound is a lipid-soluble stain composed of basic fuchsin and phenol.[1][2][3] Its remarkable differential staining capability hinges on the unique composition of the cell wall of certain bacteria, most notably Mycobacterium species.[1][4] This cell wall is rich in mycolic acids, a waxy substance that makes it largely impermeable to aqueous stains.[4]

The staining process, whether through the application of heat in the Ziehl-Neelsen (ZN) method or the use of a higher concentration of phenol in the Kinyoun (KC) method, facilitates the penetration of this compound into this waxy layer.[5] Once inside, the stain forms a complex with the mycolic acids.[2] This complex is highly resistant to decolorization by acid-alcohol, a property known as acid-fastness.[4] Consequently, acid-fast bacteria retain the red-pink color of this compound, while non-acid-fast bacteria are decolorized and subsequently counterstained, typically with methylene blue, appearing blue.[4]

Quantitative Analysis of Staining Methods

The efficacy of acid-fast staining is critically evaluated by its sensitivity and specificity. Below are tables summarizing comparative data from various studies.

Table 1: Comparison of Sensitivity and Specificity of Ziehl-Neelsen and Kinyoun Staining Methods

| Study | Staining Method | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |

| IP Int J Med Microbiol Trop Dis[6] | Ziehl-Neelsen | 89.25% | 100% | 100% | 97.35% |

| Kinyoun | 98.37% | 100% | 100% | 99.58% | |

| PubMed[7] | Ziehl-Neelsen | (Reference) | (Reference) | (Reference) | (Reference) |

| Kinyoun | 96.4% | 99.5% | 96.4% | 99.5% | |

| PMC - NIH[8] | Ziehl-Neelsen | (Reference) | (Reference) | (Reference) | (Reference) |

| Modified Kinyoun | 100% | 99.4% | 94.1% | 100% | |

| ResearchGate[9] | Modified ZN | 77.92% | 91.18% | - | - |

| Cold Staining | 84.42% | 97.06% | - | - |

Table 2: Effect of this compound Concentration on Staining Efficacy (Ziehl-Neelsen Method)

| Study | This compound Concentration | Sensitivity | Specificity | Notes |

| J. Clin. Microbiol.[10] | 0.3% | 72% | - | Significantly lower sensitivity compared to 1% concentration. Missed 21% of cases detected by the 1% method. |

| 1% | 84% | - | ||

| International Journal of Tuberculosis and Lung Disease[11] | 0.1% | 74% | 88% | Sensitivity was reduced compared to 1% basic fuchsin. |

| 0.3% | 65% | - | Comparable sensitivity to 1% basic fuchsin. | |

| 1% | 62% | - | ||

| 1% (second set) | 83% | 87% | ||

| Comparison of this compound Concentration | 0.5% | - | - | Less distinct, fainter red color of bacilli. |

| 1.0% | - | - | Clear red color, not significantly different from 1.5%. | |

| 1.5% | - | - | Optimal concentration, resulting in clearly visible, strongly stained bacilli. |

Experimental Protocols

Detailed methodologies for the two primary this compound staining techniques are provided below.

Ziehl-Neelsen (ZN) Staining Method (Hot Method)

Materials:

-

Primary Stain: this compound (with basic fuchsin)

-

Decolorizing Agent: Acid-alcohol (e.g., 3% HCl in 95% ethanol)

-

Counterstain: Methylene blue

-

Microscope slides

-

Bunsen burner or other heat source

-

Staining rack

-

Wash bottle with distilled water

-

Microscope with oil immersion objective

Procedure:

-

Smear Preparation: Prepare a thin smear of the specimen on a clean glass slide. Allow the smear to air dry completely and then heat-fix it by passing it through the flame of a Bunsen burner 2-3 times.

-

Primary Staining: Place the slide on a staining rack and flood the smear with this compound.

-

Heating: Gently heat the slide from below with a Bunsen burner until steam rises. Do not boil the stain. Maintain the steaming for 5 minutes, adding more stain as needed to prevent the smear from drying out.

-

Cooling and Rinsing: Allow the slide to cool. Thoroughly rinse the slide with a gentle stream of distilled water.

-

Decolorization: Flood the smear with the acid-alcohol decolorizing agent for 15-20 seconds. Rinse the slide with distilled water. Repeat this step until the smear appears faintly pink.

-

Counterstaining: Flood the smear with methylene blue and let it stand for 30-60 seconds.

-

Final Rinse and Drying: Rinse the slide with distilled water and allow it to air dry.

-

Microscopic Examination: Examine the slide under oil immersion. Acid-fast bacilli will appear red/pink against a blue background.

Kinyoun (KC) Staining Method (Cold Method)

Materials:

-

Primary Stain: Kinyoun's this compound (higher concentration of basic fuchsin and phenol)

-

Decolorizing Agent: Acid-alcohol (e.g., 1% sulfuric acid or 3% HCl in 95% ethanol)

-

Counterstain: Methylene blue or Malachite green

-

Microscope slides

-

Staining rack

-

Wash bottle with distilled water

-

Microscope with oil immersion objective

Procedure:

-

Smear Preparation: Prepare and heat-fix a smear as described for the ZN method.

-

Primary Staining: Flood the smear with Kinyoun's this compound and let it stand for 3-5 minutes at room temperature. No heating is required.

-

Rinsing: Gently rinse the slide with distilled water.

-

Decolorization: Decolorize the smear with the acid-alcohol solution until the runoff is clear.

-

Rinsing: Rinse the slide thoroughly with distilled water.

-

Counterstaining: Apply the counterstain (methylene blue or malachite green) for 1-2 minutes.

-

Final Rinse and Drying: Rinse the slide with distilled water and let it air dry.

-

Microscopic Examination: Examine the slide under oil immersion. Acid-fast bacilli will appear red/pink against a blue or green background, depending on the counterstain used.

Visualizing the Process

Experimental Workflow

The following diagrams illustrate the sequential steps of the Ziehl-Neelsen and Kinyoun staining procedures.

Caption: Ziehl-Neelsen Staining Workflow.

Caption: Kinyoun Staining Workflow.

This compound Interaction with Mycobacterial Cell Wall

This diagram illustrates the principle of differential staining based on the cell wall composition.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. gspchem.com [gspchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. quora.com [quora.com]

- 5. Acid Fast Bacteria and Acid Fast Staining [leicabiosystems.com]

- 6. Comparative evaluation of Ziehl- Neelsen staining and kinyoun’s staining in the diagnosis of clinically suspected cases of tuberculosis - IP Int J Med Microbiol Trop Dis [ijmmtd.org]

- 7. [Comparison of Kinyoun, auramine O, and Ziehl-Neelsen staining for diagnosing tuberculosis at the National Tuberculosis Center in Burkina Faso] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative Evaluation of Ziehl Neelsen Staining and Knowledge, Attitudes and Practices of Laboratory Personnel in Relation to Ziehl Nielsen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ispub.com [ispub.com]

- 10. Inefficiency of 0.3% this compound in Ziehl-Neelsen Staining for Detecting Acid-Fast Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Beyond the Tubercle Bacillus: A Technical Guide to the Versatile Applications of Carbol Fuchsin in Scientific Research

For Immediate Release

A Comprehensive Overview of Carbol Fuchsin's Utility in Histology, Andrology, and Plant Sciences for Researchers, Scientists, and Drug Development Professionals.

While this compound is renowned for its critical role in the Ziehl-Neelsen staining of mycobacteria, its utility extends far beyond the realm of microbiology. This technical guide explores the diverse and impactful applications of this potent stain in various scientific disciplines, providing detailed protocols and workflows to facilitate its adoption in novel research contexts. From the intricacies of sperm morphology to the visualization of plant chromosomes, this compound proves to be an invaluable tool for researchers seeking a robust and versatile staining solution.

Histopathological Applications: Unmasking Pathogens in Tissue

This compound is instrumental in the histopathological identification of acid-fast organisms within tissue sections, a critical diagnostic tool in both human and veterinary medicine. Its ability to penetrate the lipid-rich cell walls of organisms like Mycobacterium leprae (the causative agent of leprosy) and Nocardia species makes it an essential stain in pathology laboratories.[1][2]

Experimental Protocol: Modified Fite's Acid-Fast Staining for Mycobacterium leprae

This protocol is adapted for the staining of M. leprae in paraffin-embedded tissue sections.

Reagents:

-

This compound Solution (Ziehl-Neelsen)

-

Xylene-Peanut Oil Mixture (2:1)

-

1% Acid Alcohol

-

Methylene Blue Counterstain (0.14%, Alcoholic)

-

Distilled Water

-

Ethanol (95% and 100%)

-

Xylene

Procedure:

-

Deparaffinization: Immerse slides in two changes of Xylene-Peanut Oil mixture for 10 minutes each.

-

Oil Removal: Drain slides, wipe off excess oil, and blot to opacity to remove residual oil.

-

Primary Staining: Stain in freshly filtered this compound solution for 15 minutes at room temperature.

-

Rinsing: Rinse well in distilled water.

-

Differentiation: Differentiate slides individually in 1% Acid Alcohol until the tissue is a pale pink. This step is critical and requires microscopic monitoring to avoid over-decolorization.

-

Washing: Wash thoroughly in running tap water for 3-5 minutes, followed by a rinse in distilled water.

-

Counterstaining: Counterstain with Methylene Blue for 5-10 dips until the background is a pale blue.

-

Dehydration: Dehydrate through two changes each of 95% and 100% ethyl alcohol.

-

Clearing and Mounting: Clear in two changes of xylene and mount with a suitable mounting medium.

Expected Results:

-

Acid-fast bacilli (M. leprae): Bright Red

-

Background: Pale Blue

Logical Workflow for Fite's Acid-Fast Staining

Andrology: A Closer Look at Spermatozoa Morphology and Viability

This compound, often in combination with other stains, serves as a valuable tool for the detailed morphological assessment of spermatozoa.[3][4] This is crucial in both clinical and research settings for evaluating male fertility and the impact of various factors on sperm health.

Experimental Protocol: this compound-Eosin Staining for Sperm Morphology

This protocol allows for the differentiation of normal and abnormal sperm morphology.

Reagents:

-

This compound Solution

-

Eosin Solution

-

Ethanol (various concentrations for dehydration)

-

Xylene

-

Mounting Medium

Procedure:

-

Smear Preparation: Prepare a thin smear of the semen sample on a clean glass slide and allow it to air dry.

-

Fixation: Fix the smear by passing it through a flame 2-3 times or by immersing it in a suitable fixative (e.g., 95% ethanol) for 10-15 minutes.

-

Staining with this compound: Flood the slide with this compound solution and incubate for 3-5 minutes.

-

Rinsing: Gently rinse the slide with distilled water.

-

Counterstaining with Eosin: Flood the slide with Eosin solution and incubate for 1-2 minutes.

-

Rinsing: Gently rinse the slide with distilled water.

-

Dehydration: Dehydrate the smear by passing it through a series of increasing ethanol concentrations (e.g., 70%, 95%, 100%).

-

Clearing: Clear the slide by immersing it in xylene.

-

Mounting: Place a drop of mounting medium on the smear and cover with a coverslip.

Expected Results:

-

Sperm Heads: Can be differentiated based on their staining characteristics, allowing for the assessment of acrosomal integrity and nuclear morphology. Abnormalities in head shape and size become clearly visible.

-

Midpiece and Tail: Stained to reveal any structural defects.

Quantitative Data: Comparison of Staining Methods for Sperm Morphology

While direct quantitative comparisons involving this compound are limited in the readily available literature, studies comparing other common staining methods highlight the importance of standardized procedures for accurate morphometric analysis. The choice of stain can significantly influence the perceived dimensions of sperm heads.[5][6]

| Staining Method | Mean Sperm Head Length (µm) | Mean Sperm Head Width (µm) | Key Observations |

| Papanicolaou | Lowest | Lowest | Acrosome and nucleus boundary not always clear.[5][6] |

| Diff-Quik | Intermediate | Intermediate | Clearly distinguishes acrosome and nucleus.[5] |

| Wright-Giemsa | Highest | Highest | Acrosome and nucleus boundary not always clear.[5][6] |

| Shorr | Intermediate | Intermediate | Clearly distinguishes acrosome and nucleus.[5] |

Note: This table is based on data from studies that did not include this compound. It is provided to illustrate the type of quantitative comparison that would be valuable for researchers.

Plant Cytogenetics: Illuminating the Chromosomal Landscape

This compound has been successfully employed in plant cytogenetics for the visualization of chromosomes, offering a reliable and effective alternative to more commonly used stains like acetocarmine.[7] Its application is particularly noted in the study of rose chromosomes, where it provides clear and intensified images for detailed analysis.[7]

Experimental Protocol: this compound Staining of Plant Root Tip Chromosomes

This protocol is a general guideline for staining mitotic chromosomes in plant root tips.

Reagents:

-

1M Hydrochloric Acid (HCl)

-

This compound Stain

-

45% Acetic Acid

-

Fixative (e.g., Carnoy's fixative: 6:3:1 ethanol:chloroform:acetic acid)

-

Pre-treatment solution (e.g., 0.002M 8-hydroxyquinoline)

Procedure:

-

Root Tip Collection: Excise fresh, actively growing root tips (1-2 cm).

-

Pre-treatment: Immerse the root tips in a pre-treatment solution for 2-4 hours at a cool temperature (e.g., 4°C). This step arrests cell division at metaphase and contracts the chromosomes.

-

Fixation: Transfer the root tips to a fixative and store for at least 24 hours at 4°C.

-

Hydrolysis: Rinse the root tips in distilled water and then hydrolyze in 1M HCl at 60°C for 5-10 minutes. This softens the tissue.

-

Staining: Transfer a hydrolyzed root tip to a drop of this compound stain on a microscope slide.

-

Squashing: Gently macerate the root tip with a needle and place a coverslip over it. Apply gentle, even pressure to squash the tissue and spread the cells in a single layer.

-

Sealing: Seal the edges of the coverslip with nail polish or a similar sealant to prevent drying.

-

Microscopy: Observe the chromosomes under a light microscope.

Experimental Workflow for Plant Chromosome Visualization

Broader Applications and Future Directions

Beyond these core applications, this compound has found utility in parasitology for staining protozoan cysts and in mycology for visualizing fungal nuclei.[8][9] Its use in clonogenic assays in cancer research, while less common than Crystal Violet, presents a potential area for further exploration.[10][11][12]

The enduring relevance of this compound in diverse scientific fields underscores its robustness and adaptability as a staining reagent. For researchers and drug development professionals, a thorough understanding of its applications beyond microbiology can unlock new avenues for investigation and diagnostic development. Further research is warranted to generate quantitative comparative data to standardize its use in these non-traditional contexts, solidifying its position as a truly versatile tool in the modern scientific laboratory.

References

- 1. himedialabs.com [himedialabs.com]

- 2. dalynn.com [dalynn.com]

- 3. [PDF] Histochemical Detection of Collagen Fibers by Sirius Red/Fast Green Is More Sensitive than van Gieson or Sirius Red Alone in Normal and Inflamed Rat Colon | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Effects of six kinds of sperm staining methods on human sperm size and evaluation of their staining effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of six kinds of sperm staining methods on human sperm size and evaluation of their staining effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. anamollabs.com [anamollabs.com]

- 8. dalynn.com [dalynn.com]

- 9. stainsfile.com [stainsfile.com]

- 10. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of clonogenic growth in vitro | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes: Detailed Ziehl-Neelsen Staining Protocol for Mycobacteria

Introduction

The Ziehl-Neelsen (ZN) stain, also known as the acid-fast stain, is a crucial differential staining technique in microbiology and pathology.[1] It is primarily used for the identification of acid-fast bacilli (AFB), particularly members of the genus Mycobacterium, including the causative agents of tuberculosis (Mycobacterium tuberculosis) and leprosy (Mycobacterium leprae).[1][2] The unique composition of the mycobacterial cell wall, rich in mycolic acids, makes it waxy and impermeable to conventional stains like the Gram stain.[2][3] The ZN method employs heat to facilitate the penetration of a primary dye, carbol fuchsin, into this lipid-rich wall.[4][5] Once stained, the bacteria resist decolorization by harsh acidic solutions, a property known as acid-fastness.[2] This protocol provides a detailed methodology for performing the Ziehl-Neelsen stain, intended for researchers, scientists, and drug development professionals.

Principle of the Method

The Ziehl-Neelsen staining procedure is based on the differential affinity of mycobacterial cell walls for the primary stain.[6] The high mycolic acid content of the cell wall makes it waxy and hydrophobic.[2] The "hot" ZN technique involves applying this compound, a lipid-soluble dye in a phenol solution, and heating the slide.[2][7] This process softens the waxy cell wall, allowing the primary stain to penetrate and bind to the mycolic acid.[4] Following staining, the smear is treated with a decolorizing agent, typically an acid-alcohol solution.[8] While most bacteria are decolorized by this step, the mycolic acid in the mycobacterial cell wall forms a strong complex with the this compound, allowing it to retain the red dye.[2][6] Finally, a counterstain, such as methylene blue, is applied to stain the decolorized non-acid-fast bacteria and background cells.[8][9] Under a microscope, acid-fast bacilli appear bright red or pink against a contrasting blue background.[1][10]

Reagents and Equipment

Reagents:

-

Primary Stain: Ziehl-Neelsen this compound

-

Decolorizing Agent: Acid-Alcohol (e.g., 3% v/v HCl in 95% Ethanol or 20% Sulfuric Acid)[4][6]

-

Immersion Oil

-

Sterile water or saline

-

Disinfectant

Equipment:

-

Clean, new, grease-free glass microscope slides[9]

-

Staining rack[4]

-

Slide warmer (optional, 65°C to 75°C)[9]

-

Microscope with 100x oil immersion objective[12]

-

Sterile loops or disposable applicator sticks[9]

-

Pipettes

-

Bibulous paper or lint-free cloth[12]

-

Personal Protective Equipment (PPE): Gloves, lab coat, safety goggles[12]

Quantitative Data Summary

The following table summarizes the key reagents and recommended application times for the Ziehl-Neelsen staining protocol.

| Step | Reagent | Composition | Application Time |

| Primary Staining | This compound | Basic Fuchsin dissolved in 5% Phenol | 5 - 10 minutes (with heating)[6][12][13] |

| Decolorization | Acid-Alcohol | 3% HCl in 95% Ethanol OR 20% H₂SO₄ | 15 seconds - 3 minutes (until color stops running)[3][12][14] |

| Counterstaining | Methylene Blue | 0.25% - 1% aqueous solution | 30 seconds - 2 minutes[3][12] |

Experimental Protocol

1. Smear Preparation

-

Label a clean, grease-free microscope slide with a pencil on the frosted end.[9]

-

From solid medium: Place a small drop of sterile water or saline in the center of the slide. Using a sterile loop, transfer a small amount of the colony and emulsify it in the drop to create a thin, even smear over an area of approximately 2 cm x 1 cm.[9][15]

-

From liquid medium (e.g., sputum, culture broth): Using a sterile pipette, transfer about 2 drops of the specimen directly onto the slide and spread it evenly over the target area.[9] The smear should be thin enough to just be able to read newsprint through it when dry.[15]

-

Allow the smear to air-dry completely.[3]

-

Heat Fixation: Pass the dried slide, smear-side up, through the flame of a Bunsen burner 3-4 times.[12] Alternatively, place the slide on a slide warmer at 65-75°C for at least 2 hours.[16] This step adheres the bacteria to the slide.

2. Staining Procedure (Hot Method)

-

Place the heat-fixed slide on a staining rack over a sink or container.

-

Primary Staining: Flood the entire slide with Ziehl-Neelsen this compound stain.[4]

-

Heat the slide gently from underneath with a Bunsen burner or by placing it on a pre-heated slide warmer until steam begins to rise.[11][12] Crucially, do not allow the stain to boil or dry out.

-

Maintain the steaming for 5-10 minutes, adding more stain if necessary to prevent the smear from drying.[12][13]

-

Remove the slide from the heat and allow it to cool for at least 5 minutes.

-

Gently rinse the slide with a slow stream of tap water until the water runs clear.[11]

-

Decolorization: Flood the slide with the acid-alcohol decolorizer for approximately 15-20 seconds.[12] Tilt the slide to drain and repeat this process until the red dye no longer runs from the smear. The smear should appear faintly pink or colorless.[4] This step may take up to 3 minutes depending on the thickness of the smear.[14]

-

Immediately rinse the slide thoroughly with gentle running water to stop the decolorization process.[12]

-

Counterstaining: Flood the slide with methylene blue solution and allow it to stand for 30 seconds to 2 minutes.[3][15]

-

Rinse the slide with tap water and stand it on one end to air-dry completely. Do not blot the smear area.[12][14]

3. Microscopic Examination

-

Place a drop of immersion oil directly onto the stained, dried smear.

-

Examine the slide using the 100x oil immersion objective of a light microscope.[12]

-

Systematically scan the smear. Acid-fast bacilli will appear as bright red to pink, slightly curved rods, often in small clumps.[4][10] Non-acid-fast organisms and background material, such as epithelial and pus cells, will stain blue.[4][12]

Quality Control

To ensure the reliability and accuracy of the staining results, the following quality control measures are mandatory:

-

Control Slides: With each batch of staining, include a positive control slide (a known AFB-positive specimen, e.g., Mycobacterium gordonae) and a negative control slide (a known non-acid-fast organism, e.g., Corynebacterium spp.).[12][16]

-

Reagent Monitoring: Regularly check staining reagents for signs of precipitation or contamination.[12] Stains should be filtered weekly to prevent the formation of deposits that could be mistaken for organisms.[12]

-

Expected Results for Controls:

-

Documentation: Record all quality control results. If control slides do not show the expected results, the staining of patient samples from that batch is considered invalid and must be repeated with fresh reagents.[12][15]

Workflow and Pathway Diagrams

Caption: Workflow diagram illustrating the sequential steps of the Ziehl-Neelsen staining protocol.

Caption: Logical diagram showing the differential staining results for bacteria.

References

- 1. Ziehl–Neelsen stain - Wikipedia [en.wikipedia.org]

- 2. Ziehl-Neelsen Technique-AFB Staining • Microbe Online [microbeonline.com]

- 3. The Virtual Edge [uwyo.edu]

- 4. microrao.com [microrao.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. microbenotes.com [microbenotes.com]

- 7. grokipedia.com [grokipedia.com]

- 8. What are the reagents used in the Ziehl-Neelsen stain? | AAT Bioquest [aatbio.com]

- 9. moleculartb.org [moleculartb.org]

- 10. atlas-medical.com [atlas-medical.com]

- 11. itwreagents.com [itwreagents.com]

- 12. mycetoma.edu.sd [mycetoma.edu.sd]

- 13. moh.gov.om [moh.gov.om]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]

- 16. hardydiagnostics.com [hardydiagnostics.com]

Kinyoun Method for Cold Carbolfuchsin Staining: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Kinyoun method, a cold staining technique for the identification of acid-fast bacteria.

Introduction

The Kinyoun method, developed by Joseph J. Kinyoun, is a modification of the Ziehl-Neelsen stain for identifying acid-fast organisms, most notably species of the genus Mycobacterium (including the causative agent of tuberculosis) and Nocardia.[1][2][3] Unlike the Ziehl-Neelsen method, the Kinyoun method does not require heating the slide during the primary staining step.[1][4][5] This "cold" method utilizes a higher concentration of the primary stain, carbolfuchsin, and phenol to facilitate the penetration of the dye into the waxy mycolic acid-rich cell walls of acid-fast bacteria.[6][7][8]

The principle of the Kinyoun stain lies in the differential permeability of the cell walls of acid-fast and non-acid-fast bacteria.[9][10] Acid-fast organisms have a high lipid content, primarily mycolic acid, in their cell walls, which allows them to retain the primary stain (carbolfuchsin) even after treatment with a potent decolorizer like acid-alcohol.[1][11] Non-acid-fast bacteria, lacking this waxy cell wall, are readily decolorized and subsequently take up the color of the counterstain, typically methylene blue or brilliant green.[6][12]

Applications

The Kinyoun staining method is a crucial diagnostic tool in clinical microbiology for the rapid detection of mycobacteria and other acid-fast organisms.[12] Its applications include:

-

Diagnosis of Tuberculosis: Presumptive diagnosis of tuberculosis through the detection of Mycobacterium tuberculosis in clinical specimens such as sputum.

-

Identification of other Mycobacteria: Staining of other Mycobacterium species, including those responsible for leprosy.[11]

-

Detection of other Acid-Fast Organisms: The Kinyoun method can also be used to stain other partially acid-fast organisms like Nocardia, Rhodococcus, and the oocysts of parasites such as Cryptosporidium, Isospora, and Cyclospora.[6][12][13]

Data Presentation

The performance of the Kinyoun method has been compared to the traditional Ziehl-Neelsen method. The following table summarizes findings from a comparative evaluation of the two methods in the diagnosis of clinically suspected cases of tuberculosis.

| Performance Metric | Ziehl-Neelsen (Z-N) Method | Kinyoun (KC) Method |

| Smear Positivity Rate | 18% | 20.16% |

| Sensitivity | 89.25% | 98.37% |

| Specificity | 100% | 100% |

| Positive Predictive Value (PPV) | 100% | 100% |

| Negative Predictive Value (NPV) | 97.35% | 99.58% |

Experimental Protocols

Reagent Preparation

Kinyoun's Carbolfuchsin Stain

-

Basic Fuchsin: 4.0 g

-

Phenol Crystals: 8.0 g

-

95% Ethanol: 20.0 ml

-

Distilled Water: 100.0 ml

1% Acid-Alcohol Decolorizer

-

Concentrated Hydrochloric Acid: 1.0 ml

-

70% Ethanol: 99.0 ml

-

Alternative for weak acid-fast stain: 0.5-1.0% Sulfuric Acid can be used.[1]

Methylene Blue Counterstain

-

Methylene Blue: 0.3 g

-

Distilled Water: 100.0 ml

Staining Procedure

-

Smear Preparation: Prepare a thin smear of the specimen on a clean glass slide. Allow the smear to air dry completely.

-

Heat Fixation: Pass the slide, smear-side up, through the flame of a Bunsen burner 2-3 times. This fixes the specimen to the slide.

-

Primary Staining: Flood the slide with Kinyoun's carbolfuchsin and let it stand for 3-5 minutes at room temperature.[9][11]

-

Rinsing: Gently rinse the slide with a slow stream of tap water until the water runs clear.

-

Decolorization: Flood the slide with the 1% acid-alcohol decolorizer for approximately 3 minutes.[9][11] Alternatively, decolorize until no more red color runs from the smear.[12]

-

Rinsing: Rinse the slide thoroughly with tap water.

-

Counterstaining: Flood the slide with methylene blue counterstain and let it stand for 1 minute.[9][11]

-

Final Rinsing: Gently rinse the slide with tap water.

-

Drying: Allow the slide to air dry in an upright position. Do not blot dry.[12]

-

Microscopic Examination: Examine the smear microscopically using the oil immersion objective (100X).[6][12]

Interpretation of Results

-

Acid-Fast Organisms: Appear bright red or pink against a blue background.[11] They are often observed as slender, slightly curved rods and may appear beaded.[6][12]

-

Non-Acid-Fast Organisms and Background: Appear blue or the color of the counterstain used.[11][12]

Visualized Workflow

The following diagram illustrates the experimental workflow of the Kinyoun staining method.

References

- 1. Kinyoun stain - Wikipedia [en.wikipedia.org]

- 2. proprep.com [proprep.com]

- 3. Stain AFB (Kinyoun) Test in Delhi NCR, India | GDIC [ganeshdiagnostic.com]

- 4. differencebetween.com [differencebetween.com]

- 5. seanschepers.com [seanschepers.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Acid Fast Bacteria and Acid Fast Staining [leicabiosystems.com]

- 8. fiveable.me [fiveable.me]

- 9. microbenotes.com [microbenotes.com]

- 10. What is the principle of the Kinyoun-cold method? | AAT Bioquest [aatbio.com]

- 11. m.youtube.com [m.youtube.com]

- 12. dalynn.com [dalynn.com]

- 13. med-chem.com [med-chem.com]

Application Notes and Protocols for the Preparation of Carbol Fuchsin Solution from Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbol fuchsin is a crucial staining solution in microbiology and histology, primarily utilized for the identification of acid-fast bacteria, most notably Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] Its unique composition allows it to penetrate the waxy, mycolic acid-rich cell walls of these organisms, which are resistant to conventional staining methods like the Gram stain.[3][4] This differential staining property is fundamental to the Ziehl-Neelsen and Kinyoun staining techniques.[2][3] The solution is a mixture of basic fuchsin (a magenta dye) and phenol (carbolic acid), with the latter acting as a mordant to enhance dye penetration.[1][3] This document provides detailed protocols for preparing this compound solution from its powdered components, tailored for research and diagnostic applications.

Data Presentation: Formulations of this compound

Two primary formulations of this compound are widely used: the Ziehl-Neelsen (ZN) method, which requires heating, and the Kinyoun (K) method, a "cold" staining technique.[4][5][6] The principal difference lies in the concentration of phenol and basic fuchsin, with the Kinyoun method employing higher concentrations to obviate the need for heating.[5][7]

| Component | Ziehl-Neelsen Formulation (per 100 mL) | Kinyoun's Formulation (Solution A & B mixed) | Purpose of Component |

| Basic Fuchsin Powder | 0.74 g - 1 g[3][8] | 4 g[9] | Primary stain; imparts a red/purple color. |

| Phenol Crystals | 5 g (or 5 mL of melted phenol)[3][8] | 8 g (melted)[9] | Acts as a chemical mordant, facilitating the penetration of the basic fuchsin into the lipid-rich cell wall of acid-fast bacteria.[3] |

| Absolute/95% Ethanol | 10 mL[3][8] | 20 mL[9] | Solvent for basic fuchsin. |